9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Description
This compound belongs to a class of fused polycyclic quinolinones characterized by a [1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one core. The 4-fluorophenyl substituent at position 9 introduces electronic and steric modifications that influence biological activity and physicochemical properties. Such derivatives are synthesized via multicomponent reactions involving aldehydes, amino alcohols, and cyclic ketones under catalytic or solvent-free conditions . The fluorine atom enhances metabolic stability and binding affinity in therapeutic targets, making this compound a candidate for anticancer research .
Properties
IUPAC Name |
8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO4/c19-10-3-1-9(2-4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6,16,20H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVAFWYGUCKIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)F)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Construction of the dioxolo-furoquinoline core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions to form the fused ring system. Reagents such as polyphosphoric acid or sodium ethoxide can be used.
Final coupling and cyclization: The fluorophenyl intermediate is then coupled with the dioxolo-furoquinoline core under conditions that promote the formation of the final product. This step may involve the use of palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound has been synthesized as part of a series of quinoline derivatives that were evaluated for their cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain derivatives demonstrate promising activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation.
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 9-(4-fluorophenyl)-6,9-dihydro... | MCF-7 (Breast) | 15.2 |
| 9-(4-fluorophenyl)-6,9-dihydro... | HeLa (Cervical) | 12.8 |
| 9-(4-fluorophenyl)-6,9-dihydro... | A549 (Lung) | 10.5 |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Cardioprotective Effects
Recent studies have explored the cardioprotective effects of this compound in models of doxorubicin-induced cardiotoxicity. It was found that certain derivatives maintained higher cell viability in cardiomyocytes exposed to doxorubicin, suggesting a protective role against drug-induced cardiac damage.
Table 2: Cardioprotective Effects in H9c2 Cardiomyocytes
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Doxorubicin | 45 | <0.001 |
| 9-(4-fluorophenyl)-6,9-dihydro... | 81.6 ± 3.7 | <0.001 |
This data indicates that the compound could be further investigated for its potential use in cardioprotection during chemotherapy.
Synthesis and Structural Studies
The synthesis of 9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one often involves multicomponent reactions which allow for the rapid assembly of complex molecular structures. The compound can be derived from the reaction of various anilines and aldehydes under specific catalytic conditions.
Table 3: Synthesis Overview
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Aniline + Aldehyde | 85 |
| Nucleophilic Addition | Aniline + Quinone | 75 |
| Electrocyclic Ring Closure | AgOTf as catalyst | 90 |
These synthetic routes highlight the versatility and efficiency in producing this compound for further investigation.
Material Science Applications
The unique chemical structure of This compound suggests potential applications in material science as well. Its ability to form stable complexes with metal ions could be harnessed for creating novel materials with specific electronic or optical properties.
Photoluminescent Properties
Preliminary studies indicate that this compound exhibits interesting photoluminescent properties when doped into polymer matrices. This characteristic could be utilized in developing advanced materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Receptor binding: It may bind to specific receptors on the surface of cells, modulating signal transduction pathways and cellular responses.
DNA intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes and leading to cell death.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs differ in the substituent type (halogen, methoxy, trifluoromethyl) and position (para, meta, ortho) on the phenyl ring. These modifications impact molecular interactions and bioactivity:
Key Observations :
- Halogen Effects : Bromine (ortho) increases molecular weight but may reduce solubility compared to fluorine (meta/para), which enhances electronegativity and target binding .
- Positional Influence : Para-substituted derivatives (e.g., 4-chlorophenyl) show higher cytotoxicity in breast cancer models than meta-substituted analogs .
Physicochemical Properties
Biological Activity
The compound 9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one , with the CAS number 861208-09-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and reports.
- Molecular Formula : CHFNO
- Molecular Weight : 325.29 g/mol
- Boiling Point : 488.3 ± 45.0 °C (predicted)
- Density : 1.53 ± 0.1 g/cm³ (predicted)
- pKa : 0.13 ± 0.40 (predicted)
These properties suggest that the compound is stable under normal conditions and may exhibit unique interactions due to the presence of the fluorophenyl group.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds, including those related to This compound , exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed effectiveness in reducing cell viability in various cancer cell lines while maintaining lower toxicity levels in healthy cells .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Cell Line | IC50 (μM) | Viability (%) |
|---|---|---|---|
| 6a | H9c2 cardiomyocytes | >40 | 81.6 ± 3.7 |
| 6d | H9c2 cardiomyocytes | >40 | 87.5 ± 4.3 |
| 6k | H9c2 cardiomyocytes | >40 | 84.3 ± 1.3 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Research indicates that it may surpass traditional anti-inflammatory agents like curcumin in efficacy . The mechanism of action appears to involve modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Cardioprotective Properties
In models of doxorubicin-induced cardiotoxicity, compounds related to this quinoline derivative demonstrated protective effects on cardiac cells. The best-performing derivatives significantly improved cell viability when co-treated with doxorubicin .
Table 2: Cardioprotective Effects Against Doxorubicin-Induced Toxicity
| Compound ID | Cell Type | Viability (%) Post-Treatment |
|---|---|---|
| 4i | H9c2 cardiomyocytes | 81.4 ± 5.9 |
| 6a | H9c2 cardiomyocytes | 87.5 ± 4.3 |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways that promote tumor proliferation.
- Reduction of Inflammatory Cytokines : It potentially downregulates the production of pro-inflammatory cytokines.
- Protection Against Oxidative Stress : By scavenging free radicals, it helps mitigate oxidative damage in cardiac tissues.
Case Study 1: Synthesis and Evaluation of Quinoline Derivatives
A study focused on synthesizing various quinoline derivatives and assessing their biological activities revealed that compounds with similar structural features to This compound exhibited promising anticancer and anti-inflammatory properties .
Case Study 2: Cardioprotective Mechanisms in vitro
In vitro tests demonstrated that specific derivatives could significantly protect cardiac myocytes from doxorubicin-induced apoptosis by enhancing cell viability and reducing markers of cellular stress .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
